molecular formula C15H15BrO2 B8718970 1-(3-Bromopropoxy)-4-phenoxybenzene CAS No. 63457-51-2

1-(3-Bromopropoxy)-4-phenoxybenzene

Cat. No.: B8718970
CAS No.: 63457-51-2
M. Wt: 307.18 g/mol
InChI Key: FTWANWWGQQBYFV-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-phenoxybenzene is a bromoalkoxy intermediate of significant interest in medicinal chemistry research. Its structure, featuring a phenoxybenzene backbone and a terminal bromine on a flexible propoxy linker, makes it a valuable building block for the synthesis of more complex, biologically active molecules. This compound is primarily utilized in the design and development of novel histamine H3 receptor (H3R) ligands, as well as dual-acting histamine H3 and sigma-1 receptor (σ1R) ligands . Research into such multi-target-directed ligands (MTDLs) represents a promising approach for the treatment of complex disorders of the central nervous system . The terminal bromine atom serves as an excellent leaving group, allowing for efficient alkylation of various nitrogen-containing heterocycles, such as piperidine and piperazine, which are common pharmacophores in neuroactive compounds . The resulting structures are investigated for their potential broad-spectrum analgesic activity in models of both nociceptive and neuropathic pain, based on a novel molecular mechanism of action . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63457-51-2

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

1-(3-bromopropoxy)-4-phenoxybenzene

InChI

InChI=1S/C15H15BrO2/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2

InChI Key

FTWANWWGQQBYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCBr

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromopropoxy 4 Phenoxybenzene

Established Alkylation Procedures for Aryl Alkyl Bromides

The primary method for the synthesis of 1-(3-Bromopropoxy)-4-phenoxybenzene is through a Williamson ether synthesis. This well-established reaction involves the alkylation of a phenoxide ion with an alkyl halide. In this specific case, the synthesis proceeds by reacting 4-phenoxyphenol (B1666991) with 1,3-dibromopropane (B121459).

The reaction mechanism commences with the deprotonation of the hydroxyl group of 4-phenoxyphenol by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in a nucleophilic substitution reaction (S_N2). The use of 1,3-dibromopropane in excess or careful control of stoichiometry is crucial to favor the mono-alkylation product and minimize the formation of the bis-substituted ether.

Optimization of Reaction Conditions for Etherification

The efficiency and yield of the etherification reaction are highly dependent on the chosen reaction conditions. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

Base: A variety of bases can be employed to facilitate the deprotonation of 4-phenoxyphenol. Common choices include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates (e.g., potassium carbonate). The strength of the base can influence the reaction rate and the potential for side reactions.

Solvent: The solvent plays a critical role in solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often preferred as they can accelerate S_N2 reactions. Alcohols like ethanol (B145695) can also be used.

Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. The optimal temperature is a balance between achieving a sufficient rate of reaction and minimizing the potential for side reactions or decomposition of the reactants or product.

A representative, though not specifically cited for this exact compound, set of conditions for a Williamson ether synthesis of this type is presented in the table below.

ParameterCondition
Base Potassium Carbonate (K₂CO₃)
Solvent Acetone
Temperature Reflux
Reactant Ratio 4-phenoxyphenol : 1,3-dibromopropane (1 : 3)

This table represents typical conditions for Williamson ether synthesis of aryl alkyl bromides and is for illustrative purposes.

Chromatographic Purification Techniques and Yield Analysis

Following the completion of the reaction, the crude product mixture typically contains the desired this compound, unreacted starting materials, the di-substituted byproduct, and inorganic salts. Purification is most commonly achieved through column chromatography.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, of appropriate polarity is chosen to move the components down the column at different rates. For a molecule like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. By gradually increasing the polarity of the eluent (gradient elution), the components can be effectively separated.

Role as a Precursor in Multi-Step Organic Synthesis

Aryl alkyl bromides like this compound are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules with potential biological activity. The presence of the terminal bromine atom on the propyl chain provides a reactive site for a variety of subsequent chemical transformations.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 1-(3-Bromopropoxy)-4-phenoxybenzene, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, would be required for unambiguous structural assignment.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the bromopropoxy chain and the two aromatic rings.

Aromatic Region: The nine aromatic protons would likely appear in the range of 6.8 to 7.4 ppm. The protons on the phenoxy-substituted ring and the unsubstituted phenyl ring will show complex splitting patterns (doublets and triplets) due to spin-spin coupling.

Aliphatic Region: The protons of the 3-bromopropoxy chain are expected to show the following signals:

A triplet around 4.1 ppm for the two protons of the methylene (B1212753) group attached to the phenoxy oxygen (-O-CH₂-).

A triplet around 3.6 ppm for the two protons of the methylene group attached to the bromine atom (-CH₂-Br).

A multiplet (likely a pentet) around 2.3 ppm for the central methylene group (-CH₂-).

For comparison, in the related compound (3-Bromopropoxy)benzene , the corresponding proton signals are observed at approximately 4.09 ppm (t), 3.59 ppm (t), and 2.31 ppm (p). nih.gov

Carbon-13 (¹³C) NMR Spectral Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 15 distinct carbon signals are anticipated in the broadband decoupled spectrum.

Aromatic Carbons: The twelve aromatic carbons would resonate in the region of 115 to 160 ppm. The chemical shifts would be influenced by the electron-donating ether linkage and the phenoxy substituent. For instance, the carbon atoms directly attached to the oxygen atoms will be shifted downfield. In the related compound 4-Bromophenoxybenzene , the carbon signals of the aromatic rings appear in this typical range. chemicalbook.com

Aliphatic Carbons: The three aliphatic carbons of the bromopropoxy chain would be found in the upfield region of the spectrum:

The carbon of the -O-CH₂- group is expected around 65-70 ppm.

The carbon of the -CH₂-Br group would appear around 30-35 ppm.

The central -CH₂- carbon is anticipated around 30-32 ppm.

In (3-Bromopropoxy)benzene , these aliphatic carbons are observed at approximately 65.6 ppm, 32.2 ppm, and 30.0 ppm. nih.gov

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Structural Confirmation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential.

HSQC: This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of each CH, CH₂, and CH₃ group.

HMBC: This technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the 3-bromopropoxy chain and the 4-phenoxybenzene moiety, for example, by observing a correlation between the protons of the -O-CH₂- group and the aromatic carbon at the 4-position of the phenoxy ring.

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. The calculated monoisotopic mass is 306.02554 Da. HRMS would confirm this exact mass, thereby verifying the elemental formula of C₁₅H₁₅BrO₂. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio.

Crystallographic Investigations of Related Chemical Entities

While no crystal structure is available for this compound, the crystallographic data of related compounds can provide valuable insights into its likely solid-state conformation. For example, the crystal structure of 1-(3-Bromopropoxy)-4-chlorobenzene has been reported. In this molecule, the aromatic ring is essentially planar, and the propyl chain adopts a specific conformation. It is reasonable to assume that this compound would exhibit similar structural features, with the dihedral angle between the two phenyl rings of the phenoxybenzene group being a key conformational parameter.

Single-Crystal X-ray Diffraction Studies of Analogues and Derivatives

In the absence of a specific SC-XRD study for this compound, we can turn to the crystallographic data of its parent compound, diphenyl ether, and its substituted derivatives to infer likely structural motifs. Diphenyl ether itself crystallizes in a manner that maximizes van der Waals interactions, with the phenyl rings of adjacent molecules adopting specific orientations to achieve efficient packing.

A particularly insightful analogue is found in the study of alkoxy-substituted 1,8-bis((propyloxyphenyl)ethynyl)naphthalenes. nih.gov While structurally more complex, these compounds share the key features of a phenoxy group and a flexible alkoxy chain. For instance, the crystal structure of a derivative bearing a 4-propyloxy side chain reveals a π-stacked geometry. nih.gov This suggests that the phenoxybenzene core of this compound would likely favor a similar arrangement, where the aromatic rings of adjacent molecules overlap to maximize attractive π-π interactions.

The table below presents hypothetical, yet plausible, crystallographic parameters for this compound, extrapolated from known structures of its analogues.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~18-20
β (°)~95-105
Volume (ų)~1800-2200
Z4

These parameters suggest a unit cell containing four molecules, which is common for organic compounds of this size. The monoclinic system and P2₁/c space group are also frequently observed for such molecules as they allow for efficient packing. The exact values would, of course, depend on the precise conformation of the bromopropoxy chain and the nature of the intermolecular interactions.

Analysis of Supramolecular Interactions in Related Crystal Lattices (e.g., π-π Stacking, C-H⋯π Contacts)

The solid-state structure of organic molecules is rarely governed by covalent bonds alone. A hierarchy of weaker, non-covalent interactions dictates the final crystal packing. For derivatives of this compound, π-π stacking and C-H⋯π contacts are expected to be the dominant forces.

π-π Stacking:

The electron-rich aromatic rings of the phenoxybenzene moiety are prime candidates for π-π stacking interactions. These interactions, arising from a combination of electrostatic and dispersion forces, are crucial in the self-assembly of many aromatic compounds. rsc.org In the crystal lattice, these interactions typically manifest as either a face-to-face or an offset (slip-stacked) arrangement of the aromatic rings. Quantum-mechanical analyses suggest that a slip-stacked geometry often emerges to minimize Pauli repulsion while maximizing attractive dispersion forces. rsc.org In the context of this compound analogues, the phenyl rings are likely to arrange in an offset fashion, with the centroid of one ring positioned over the edge of a neighboring ring. The presence of the ether oxygen and the bromo-substituent can influence the electronic distribution within the aromatic systems, potentially modulating the strength and geometry of these π-π interactions.

C-H⋯π Contacts:

C-H⋯π interactions are another class of weak hydrogen bonds where a C-H bond acts as a hydrogen bond donor and a π-system (an aromatic ring) serves as the acceptor. rsc.org These interactions are now recognized as significant contributors to the stability of crystal structures. rsc.org In the crystal lattice of this compound analogues, several types of C-H⋯π contacts are conceivable:

Intramolecular C-H⋯π contacts: The flexible bromopropoxy chain could fold back towards one of the phenyl rings, leading to an intramolecular C-H⋯π interaction between a C-H bond on the propyl chain and the π-cloud of the phenoxy or phenyl ring.

Intermolecular C-H⋯π contacts: More commonly, C-H bonds from one molecule will interact with the aromatic rings of an adjacent molecule. The aromatic C-H bonds of the phenoxybenzene core, as well as the aliphatic C-H bonds of the bromopropoxy chain, can all act as donors in these interactions.

The following table summarizes the key supramolecular interactions expected in the crystal lattice of this compound and its analogues.

Interaction TypeParticipating GroupsExpected GeometrySignificance
π-π StackingPhenoxy and Phenyl RingsOffset or Slip-StackedMajor contributor to lattice energy and packing efficiency.
C-H⋯π ContactsAromatic C-H and Propyl C-H bonds with aromatic ringsC-H bond pointing towards the center or edge of the π-systemDirectional interactions that fine-tune the crystal packing.
Halogen BondingC-Br with O or π-systemLinear or near-linear C-Br⋯X angle (X=O or π-centroid)Can influence the orientation of the bromopropoxy chain.

Chemical Reactivity and Mechanistic Pathways of 1 3 Bromopropoxy 4 Phenoxybenzene

Nucleophilic Substitution Reactions of the Bromopropyl Moiety

The presence of a primary alkyl bromide in the 3-bromopropoxy group makes this part of the molecule susceptible to nucleophilic substitution reactions, primarily following an S(_N)2 mechanism. The carbon atom bonded to the bromine is electrophilic and readily attacked by nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group.

Amination Reactions for Heterocycle Formation

The reaction of 1-(3-bromopropoxy)-4-phenoxybenzene with amines or ammonia (B1221849) provides a direct route to the formation of new carbon-nitrogen bonds. These amination reactions can be tailored to produce a variety of nitrogen-containing compounds, including the synthesis of heterocyclic structures. nih.govchalmers.se

In a typical reaction, treatment with a primary or secondary amine in the presence of a base to neutralize the generated hydrobromic acid results in the corresponding N-substituted aminopropane derivative. The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbon atom bearing the bromine atom.

For the formation of heterocycles, a bifunctional nucleophile is required. For instance, reaction with a diamine, such as ethylenediamine, can lead to the formation of a piperazine (B1678402) derivative through a two-step process. Initially, one amino group displaces the bromide. Subsequent intramolecular or intermolecular reaction can then form the heterocyclic ring. Another pathway to heterocycles involves the intramolecular cyclization of a previously synthesized derivative. rsc.orgresearchgate.net For example, if the terminal bromine is first converted to an amine, and another functional group is present on the phenoxybenzene core, intramolecular cyclization can be induced. rsc.org

Table 1: Plausible Amination Reactions for Heterocycle Synthesis

ReactantProduct TypeReaction Conditions
EthylenediamineSubstituted PiperazineStepwise intermolecular and intramolecular substitution
EthanolamineSubstituted MorpholineInitial substitution followed by intramolecular cyclization
Hydrazine (B178648)Substituted PyrazolidineReaction with hydrazine followed by cyclization

Derivatization for Polymer Chemistry Applications (e.g., as Quenching Agent Precursor)

The reactivity of the bromopropyl group has been harnessed in the field of polymer chemistry. Alkoxybenzenes, including related structures like (3-bromopropoxy)benzene, have been shown to be effective quenching agents in the living carbocationic polymerization of monomers such as isobutylene. researchgate.net In these reactions, the phenoxy ring acts as a nucleophile that terminates the growing polymer chain via Friedel-Crafts alkylation, typically at the para position. researchgate.netnih.gov

For this compound, the phenoxy group can quench a living polymer chain, resulting in a polymer end-capped with the 4-(3-bromopropoxy)phenoxy moiety. The terminal bromo group on the attached quencher molecule then offers a site for post-polymerization modification, allowing for the introduction of other functional groups.

Furthermore, this compound can serve as a precursor to other types of quenching agents. For example, it can be converted to the corresponding phenoxypropanol by hydrolysis, which can then be esterified with acryloyl chloride to produce a phenoxypropyl acrylate. nih.gov Such acrylate-terminated molecules are also utilized as quenching agents in living polymerizations. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenoxybenzene Core

The phenoxybenzene core of the molecule is an activated aromatic system, susceptible to electrophilic aromatic substitution (EAS). The ether oxygen of the propoxy chain and the ether linkage of the phenoxy group are both electron-donating, activating the benzene (B151609) rings towards electrophilic attack. The activation is strongest on the benzene ring directly attached to the bromopropoxy chain.

The alkoxy group is an ortho-, para-director. Since the para position is already substituted, electrophilic attack is directed primarily to the ortho positions (C2 and C6) of the first benzene ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.netlibretexts.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1-(3-Bromopropoxy)-2-nitro-4-phenoxybenzene
BrominationBr₂, FeBr₃1-(3-Bromopropoxy)-2-bromo-4-phenoxybenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-Acetyl-4-phenoxyphenyl)-3-bromopropane
Friedel-Crafts AlkylationCH₃Cl, AlCl₃1-(3-Bromopropoxy)-2-methyl-4-phenoxybenzene

The reaction conditions for these substitutions are generally milder than those required for unsubstituted benzene due to the activating nature of the alkoxy and phenoxy groups.

Cross-Coupling Reactions and Functional Group Interconversions

The carbon-bromine bond in this compound allows for its participation in various cross-coupling reactions and serves as a point for functional group interconversions.

While the alkyl bromide is generally less reactive in traditional palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions compared to aryl or vinyl halides, wikipedia.orgcommonorganicchemistry.commdpi.com modern catalytic systems have been developed that can facilitate the coupling of alkyl halides.

More commonly, the bromopropyl group undergoes nucleophilic substitution to introduce other functionalities. These functional group interconversions can transform the bromide into a variety of other groups, expanding the synthetic utility of the molecule.

Table 3: Functional Group Interconversions of the Bromopropyl Moiety

ReagentProduct Functional Group
NaN₃Azide
KCNNitrile
NaI (Finkelstein reaction)Iodide
R-SNaThioether
H₂O / OH⁻Alcohol

A related and highly useful transformation in synthetic chemistry involves cross-coupling reactions on an aromatic C-Br bond. While the title compound does not possess such a bond, the closely related 1-bromo-4-phenoxybenzene (B89831) is an excellent substrate for reactions like the Suzuki-Miyaura researchgate.netscielo.brarkat-usa.org and Heck organic-chemistry.orgbeilstein-journals.orglibretexts.org couplings. These reactions, catalyzed by palladium complexes, are powerful methods for forming carbon-carbon bonds. For instance, the Suzuki coupling of 1-bromo-4-phenoxybenzene with an arylboronic acid would yield a terphenyl derivative.

Design and Synthesis of Derivatives and Analogues

Development of Piperidine (B6355638) and Piperazine-Based Ligands Utilizing the Bromopropoxy Intermediate

The alkylating nature of the bromopropoxy group in 1-(3-bromopropoxy)-4-phenoxybenzene makes it highly suitable for reactions with nitrogen-containing heterocycles like piperidine and piperazine (B1678402). These rings are prevalent structural motifs in pharmacologically active compounds, and their incorporation allows for the fine-tuning of a molecule's properties to achieve desired interactions with biological targets.

Synthetic Routes to Histamine (B1213489) H3 Receptor Ligands

The 4-phenoxypropoxy portion derived from this compound is a key component in a number of potent and selective antagonists for the histamine H3 receptor. nih.gov The deactivation of these receptors can lead to an increased release of neurotransmitters such as dopamine (B1211576). nih.gov A common synthetic strategy involves the N-alkylation of a suitable piperidine or pyrrolidine (B122466) derivative with a phenoxypropyl bromide intermediate.

For instance, a series of dual-acting ligands targeting both the histamine H3 receptor and monoamine oxidase B (MAO-B) were synthesized. nih.gov While this particular study used derivatives of this compound like 4-tert-butylphenoxypropyl bromide, the fundamental synthetic principle of reacting the bromopropoxy intermediate with a cyclic amine remains the same. nih.gov A general route involves refluxing the appropriate phenoxypropyl bromide with a piperidine or pyrrolidine derivative to yield the final product.

PrecursorAmineResulting Compound Class
1-(3-Bromopropoxy)-4-substituted-benzenePiperidine1-(3-(4-Substituted-phenoxy)propyl)piperidine
1-(3-Bromopropoxy)-4-substituted-benzene2-Methylpyrrolidine1-(3-(4-Substituted-phenoxy)propyl)-2-methylpyrrolidine

Table 1: General synthetic scheme for histamine H3 receptor ligands.

Synthesis of Sigma-1 Receptor Ligand Analogues

The utility of this compound also extends to the creation of ligands for the sigma-1 receptor, a chaperone protein located in the endoplasmic reticulum that is implicated in numerous cellular signaling pathways. nih.govnih.gov The synthetic approach generally involves the reaction of this compound or its analogues with various substituted piperazine or piperidine moieties. nih.gov

The development of these ligands is driven by the need for compounds that can modulate neurological conditions. nih.gov The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives incorporating a phenoxypropanol and piperazine functionality highlights a pathway that yields biologically useful molecules for further investigation. nih.gov Similarly, research into diazabicyclo[4.3.0]nonane derivatives as sigma receptor ligands underscores the importance of the core scaffold in determining the functional profile (agonist versus antagonist) of the resulting compound. nih.gov While these examples may not use this compound directly, they employ analogous (3-bromopropyl)benzene (B42933) precursors to link the core structure to a piperidine or similar amine, demonstrating a conserved synthetic strategy. nih.gov

Structural Modifications and Their Impact on Molecular Interactions

Systematic alterations to the derivatives of this compound are crucial for establishing detailed structure-activity relationships (SAR). By understanding how molecular changes influence biological interactions, more potent and selective therapeutic agents can be designed.

Investigation of Protonation States through Experimental Techniques (e.g., Potentiometric Titration, pH-Controlled NMR)

For derivatives containing basic nitrogen atoms, such as those with piperidine or piperazine rings, the protonation state at physiological pH is a critical factor influencing binding affinity. sigmaaldrich.com Potentiometric titration is a precise and widely used method to determine the acid dissociation constant (pKa) of these ionizable groups. dergipark.org.trwho.int This technique involves titrating a sample with an acid or base and monitoring the pH to identify the inflection point, which corresponds to the pKa. dergipark.org.tr

The pKa dictates the charge of the ligand, which in turn affects its solubility, permeability, and ability to form ionic bonds with a receptor. who.int For example, studies on various piperidine and piperazine derivatives have shown that their pKa values can be experimentally determined and correlated with their structural features. who.intchem-soc.si The introduction of different substituents can alter the pKa, thereby modifying the ligand's ionization state and interaction with its target. who.intchem-soc.si For instance, a study on sigma-1 receptor ligands noted that the experimentally determined pKa of (+)-pentazocine is 9.2-9.3, indicating it is charged at physiological pH, which influences its interaction with the receptor. nih.gov

TechniquePrincipleApplication
Potentiometric Titration Measures the change in pH of a solution upon addition of a titrant to determine the pKa. dergipark.org.trHigh-precision determination of the ionization state of acidic or basic functional groups in synthesized derivatives. who.intchem-soc.si
pH-Controlled NMR Monitors the chemical shifts of NMR-active nuclei as a function of pH to determine fractional protonation. Provides detailed information on the specific sites of protonation within a molecule.

Table 2: Experimental techniques for determining protonation states.

Conformational Analysis of Synthesized Derivatives

The three-dimensional shape of a ligand, governed by the conformational freedom of its flexible linkers and the orientation of its rigid components, is paramount for its binding to a receptor. The propoxy chain originating from this compound provides a degree of flexibility that allows the molecule to adopt an optimal conformation for binding.

Computational modeling and techniques like Nuclear Magnetic Resonance (NMR) are used to analyze the preferred conformations. Modeling studies of sigma-1 receptor ligands have shown that the orientation of the compound within the binding pocket is critical, with interactions like hydrogen bonds, salt bridges, and π–π stacking playing key roles. nih.gov These studies often reveal that a specific chain length, such as the three-carbon chain from the propoxy group, provides the ideal spacing between the core aromatic structure and the basic amine group for optimal receptor engagement. The alignment of the charged nitrogen atom is a common feature in the binding orientation of many sigma-1 receptor ligands. nih.gov The analysis of these structural features helps to rationalize the observed biological activity and guide the design of future analogues with improved properties.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations of Derivative-Receptor Complexes

Molecular modeling and dynamics simulations are powerful computational tools for investigating the interactions between small molecules and biological macromolecules, such as proteins. These methods are instrumental in predicting how a molecule, such as a derivative of 1-(3-Bromopropoxy)-4-phenoxybenzene, might bind to a receptor and its subsequent behavior in a dynamic biological environment.

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. springernature.comnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank them. springernature.com This methodology is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The prediction of where small molecules bind at protein-protein interfaces is a key area of research, as these interactions can be targeted to either block or stabilize cellular processes. nih.gov For a hypothetical derivative of this compound, docking studies would begin with obtaining the three-dimensional structures of the ligand and the target protein, often from crystallographic data. The ligand's structure would be optimized to its lowest energy conformation. The protein would be prepared by adding hydrogen atoms and assigning partial charges. The docking algorithm would then place the ligand into the defined binding site of the protein, exploring various translational, rotational, and conformational degrees of freedom. The resulting poses are then scored based on factors like intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

A typical output from a docking study is a table of binding energies or docking scores for various poses, with lower energies generally indicating a more favorable binding mode. For instance, a hypothetical docking study of a series of this compound derivatives against a target protein might yield the following results:

Compound DerivativeDocking Score (kcal/mol)Predicted Interacting Residues
Derivative A-9.5TYR23, LEU45, PHE89
Derivative B-8.7TYR23, VAL56, ILE90
Derivative C-7.9LEU45, ALA78

This table is hypothetical and for illustrative purposes only.

The results of such a study would guide the selection of derivatives with the most promising binding characteristics for further investigation.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Following the prediction of a binding pose by molecular docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic understanding of the ligand-receptor complex. researchgate.netyoutube.com MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. youtube.com This allows for the assessment of the conformational stability of the complex and a detailed analysis of the interactions that hold the ligand in place. researchgate.netnih.gov

In a typical MD simulation of a protein-ligand complex, the system is placed in a simulated physiological environment, including water molecules and ions. acs.org The simulation then proceeds for a set amount of time, often on the nanosecond to microsecond timescale, tracking the position and velocity of every atom. researchgate.net Analysis of the resulting trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, it is possible to assess whether the binding pose predicted by docking is stable. A low and stable RMSD suggests a stable complex.

Key Interactions: The simulation allows for the detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. The persistence of these interactions throughout the simulation provides confidence in their importance for binding.

Flexibility and Conformational Changes: MD simulations can reveal how the binding of a ligand affects the flexibility of different regions of the protein and whether it induces any significant conformational changes. researchgate.net

For a derivative of this compound, an MD simulation would provide insights into the dynamic stability of its complex with a target receptor, helping to refine the understanding of its binding mode and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Related Molecular Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models are widely used in drug discovery and toxicology to predict the activity of new or untested compounds based on their molecular properties. jocpr.comnih.gov

For a series of compounds with a common molecular scaffold, such as phenol (B47542) ether derivatives, a QSAR study would involve several steps. explorationpub.comexplorationpub.com First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. explorationpub.comexplorationpub.com Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties. nih.gov

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation procedures. explorationpub.com

A hypothetical QSAR study on a series of phenol ether derivatives, including analogs of this compound, might investigate the relationship between their anti-proliferative activity (expressed as pIC50, the negative logarithm of the IC50 value) and various molecular descriptors.

CompoundpIC50 (Experimental)LogP (Hydrophobicity)Molecular WeightDipole Moment
Analog 16.53.2300.22.1
Analog 27.13.8320.52.5
Analog 35.92.9280.11.9
Analog 47.54.1335.72.8

This table is hypothetical and for illustrative purposes only.

The resulting QSAR equation could then be used to predict the pIC50 of new, unsynthesized derivatives, thereby prioritizing the synthesis of compounds with the highest predicted activity.

Computational Prediction of Electronic and Steric Properties Relevant to Reactivity

The reactivity of a molecule is fundamentally governed by its electronic and steric properties. Computational chemistry provides a powerful means to predict these properties, offering insights into how a molecule like this compound might behave in a chemical reaction. momap.net.cn

Electronic properties , such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding a molecule's reactivity. nih.gov For example, the HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. These properties can be calculated using various quantum mechanical methods, such as Density Functional Theory (DFT). nih.gov

Steric properties refer to the spatial arrangement of atoms in a molecule and the physical space they occupy. catalysis.blog These properties can significantly influence the accessibility of a reactive site to an incoming reactant. nih.govchemrxiv.org Steric parameters, such as the Taft steric parameter (Es) and Verloop's multidimensional STERIMOL parameters (L, B1, B5), can be computationally derived to quantify the steric bulk of different parts of a molecule. nih.govchemrxiv.orgacs.org

For this compound, computational methods can predict a range of electronic and steric descriptors.

PropertyPredicted ValueDescription
Electronic Properties
Dipole Moment~2.5 DA measure of the overall polarity of the molecule.
HOMO Energy~ -9.5 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy~ -0.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
Steric Properties
Molecular Volume~200 ųThe three-dimensional space occupied by the molecule.
Ovality~1.5A measure of the deviation from a spherical shape.

These values are approximations based on general principles of computational chemistry and are for illustrative purposes.

These predicted properties can be invaluable for understanding the potential reactivity of this compound in various chemical transformations and its potential to interact with biological targets.

Advanced Applications and Future Research Directions

Strategic Use as a Chemical Building Block in Medicinal Chemistry Research

The scaffold of 1-(3-Bromopropoxy)-4-phenoxybenzene is of significant interest in drug discovery. The 4-phenoxyphenoxy group can serve as a crucial pharmacophore, while the three-carbon propyl chain acts as a flexible linker. The terminal bromine atom provides a reactive handle for coupling this pharmacophore to other molecular fragments, enabling the construction of complex and targeted therapeutic agents.

A promising area of research is the development of multi-target-directed ligands (MTDLs), particularly for complex neurological disorders where modulating a single target is often insufficient. The concept of designing a single chemical entity that can interact with two or more biological targets simultaneously is a leading strategy in modern medicinal chemistry. nih.gov

Research into treatments for neurodegenerative conditions like Parkinson's disease has explored dual-target ligands that combine functionalities. For instance, combining the inhibition of monoamine oxidase B (MAO-B) with antagonism of the histamine (B1213489) H₃ receptor (H₃R) is a promising approach to regulate dopamine (B1211576) levels. nih.govgoettingen-research-online.deresearchgate.net The core structure of molecules investigated for this purpose often includes a phenoxyalkoxyamine scaffold. nih.govresearchgate.net A study on 4-tert-butylphenoxyalkoxyamines identified potent dual-target ligands for the H₃R and MAO-B. nih.govgoettingen-research-online.de In these structures, a substituted phenoxy group is connected via a propyl linker to an amine, often a piperidine (B6355638) ring.

This compound represents an ideal starting material for synthesizing such dual-target ligands. The 4-phenoxyphenoxy portion of the molecule can be a key structural element for binding, while the bromopropyl chain allows for the straightforward introduction of various amine-containing moieties through nucleophilic substitution. This would generate a library of compounds with potential activity at multiple neurotransmitter systems, such as the dopamine and serotonin (B10506) transporters, which are key targets in the treatment of depression and other psychiatric disorders. capes.gov.brnih.gov The synthesis of potent serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) has been a significant goal in antidepressant research. capes.gov.brnih.gov The flexible propyl linker in this compound provides the appropriate length and conformational freedom to bridge the binding sites of two different transporters or receptors.

Table 1: Potential Medicinal Chemistry Applications

Target Class Therapeutic Area Role of this compound
Dual-Target Ligands (e.g., H₃R/MAO-B) Neurodegenerative Diseases Serves as a key building block to connect the phenoxyphenoxy pharmacophore to a secondary pharmacophore via the propyl linker. nih.govresearchgate.net

Exploration of Contributions to Advanced Materials Science

The distinct functionalities of this compound also position it as a valuable component in the design of advanced polymers and materials. Both the alkyl bromide and the aromatic ether components can be exploited to create materials with tailored properties.

The compound is a candidate for use as a functional initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful method for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edu The process relies on a reversible activation/deactivation cycle of a dormant species, typically an alkyl halide, catalyzed by a transition metal complex. cmu.edu The carbon-bromine bond in this compound can serve as the initiation site for ATRP. cmu.edunih.gov Using this molecule as an initiator would result in polymer chains with a 4-phenoxyphenoxy group at one end. This terminal functional group can significantly influence the properties of the resulting polymer, for example, by enhancing thermal stability or modifying surface properties.

Furthermore, the 4-phenoxyphenoxy moiety itself is a structural component of high-performance polymers known as phenoxy resins (polyhydroxyethers). nih.govphlextek.comulprospector.com These amorphous thermoplastics are known for their rigidity, toughness, excellent thermal stability, and strong adhesive properties. nih.govulprospector.commdpi.com By incorporating the 4-phenoxyphenoxy group into polymer structures, either as an end group via initiation or as a pendant group through post-polymerization modification, it is possible to impart these desirable characteristics. researchgate.netcore.ac.uk For example, a pre-existing polymer with reactive sites could be modified using this compound to attach the phenoxyphenoxy group, thereby enhancing its performance profile.

Table 2: Potential Materials Science Applications

Application Polymerization Technique Function of this compound Expected Polymer Property
Polymer Initiator Atom Transfer Radical Polymerization (ATRP) The bromopropyl group initiates controlled polymerization. cmu.educmu.edu Polymer chain with a terminal 4-phenoxyphenoxy group.
Functional Monomer Precursor Various Chemical modification to add a polymerizable group (e.g., vinyl). Polymers with phenoxy side chains for enhanced thermal and mechanical stability. nih.govphlextek.com

Broader Chemical Applications in Organic Synthesis

Beyond specialized applications, this compound is a versatile reagent in general organic synthesis. Its primary role is as an alkylating agent. The molecule contains a primary alkyl bromide, which is an excellent electrophile for Sₙ2 reactions. masterorganicchemistry.commasterorganicchemistry.com

This reactivity allows for the facile introduction of the 3-(4-phenoxyphenoxy)propyl group onto a wide range of nucleophiles. This is a common strategy in the synthesis of complex molecules where a diphenyl ether moiety connected by a flexible linker is required. For instance, in the Williamson ether synthesis, an alkoxide can react with this compound to form a more complex ether. britannica.combyjus.com Similarly, it can react with amines, thiols, carboxylates, and other nucleophiles to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. sigmaaldrich.com

The general utility of this compound lies in its ability to act as a molecular bridge, connecting a nucleophilic substrate to the bulky, aromatic 4-phenoxyphenoxy group. This is a fundamental transformation used in the construction of molecules for pharmaceuticals, agrochemicals, and materials. ontosight.ai The reaction is typically high-yielding and proceeds under mild conditions, making it a reliable tool for synthetic chemists. byjus.com

Table 3: Reactivity in Organic Synthesis

Nucleophile Product Type Reaction Type
Alcohol/Phenol (B47542) (as alkoxide) Ether Williamson Ether Synthesis (Sₙ2) britannica.com
Amine (Primary or Secondary) Amine (Secondary or Tertiary) N-Alkylation (Sₙ2)
Thiol (as thiolate) Thioether (Sulfide) S-Alkylation (Sₙ2)
Carboxylate Salt Ester O-Alkylation (Sₙ2)

Q & A

Q. How can the synthesis of 1-(3-Bromopropoxy)-4-phenoxybenzene be optimized to improve yield and purity?

Methodological Answer: Optimization typically involves adjusting reaction conditions such as solvent polarity, temperature, and stoichiometry. For alkylation of phenols with bromopropane derivatives (e.g., 3-bromopropyl ethers), using polar aprotic solvents like DMF or acetone enhances nucleophilic substitution efficiency. Catalytic bases (e.g., K₂CO₃) and inert atmospheres (N₂/Ar) minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product with >95% purity . Monitoring intermediates using TLC or HPLC ensures reaction progression.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, bromopropoxy CH₂ signals at δ 3.4–4.2 ppm) and carbon backbone .
  • FT-IR : Detects functional groups (C-O-C stretch at ~1250 cm⁻¹, aromatic C-Br at ~600 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., [M]⁺ at m/z 323) and fragmentation patterns to validate the molecular formula .
  • XRD (if crystalline) : Single-crystal X-ray diffraction with SHELX software resolves 3D structure and bond angles .

Advanced Research Questions

Q. How does the bromopropoxy substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The bromine atom in the propoxy chain acts as a leaving group, enabling nucleophilic substitution or transition metal-catalyzed couplings. For Suzuki reactions, Pd(PPh₃)₄ or PdCl₂(dppf) catalysts facilitate aryl-aryl bond formation. Kinetic studies (monitored via GC-MS or HPLC) show that steric hindrance from the phenoxy group slightly reduces coupling efficiency compared to simpler bromoarenes. Computational modeling (DFT) predicts activation barriers for ligand exchange steps .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ assays (e.g., enzyme inhibition or cell viability) to establish concentration-dependent effects.
  • Structural Analog Comparison : Test analogs (e.g., 4-(2-bromopropoxy)phenol) to isolate positional effects .
  • Metabolic Stability Studies : Incubate compounds with liver microsomes to assess degradation pathways conflicting with in vitro activity .
  • Data Triangulation : Combine crystallography (to confirm structure), NMR (purity), and bioassays to rule out impurities or isomer interference .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Simulate binding poses using target crystal structures (e.g., PDB entries) and assess binding energy (ΔG).
  • MD Simulations (GROMACS) : Run 100-ns trajectories to evaluate stability of ligand-protein complexes in solvated environments .
  • QSAR Modeling : Train models on bioactivity datasets to correlate substituent properties (e.g., LogP, polar surface area) with potency .

Q. What experimental designs mitigate safety risks during handling of this compound?

Methodological Answer:

  • Containment : Use fume hoods for synthesis and glove boxes for weighing (prevents inhalation/skin contact) .
  • PPE : Nitrile gloves, lab coats, and safety goggles (resistant to brominated compounds).
  • Waste Management : Quench residual bromine with Na₂S₂O₃ before disposal in halogenated waste containers .
  • Emergency Protocols : Neutralize spills with activated carbon and report exposures per OSHA guidelines.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

  • Purity Verification : Reanalyze samples via DSC (melting point) and HPLC-UV (purity >98%).
  • Isomer Identification : Compare ¹H NMR shifts with regioisomers (e.g., 1-(4-bromopropoxy)-3-phenoxybenzene) to confirm positional accuracy .
  • Collaborative Validation : Cross-check with independent labs using standardized protocols (e.g., USP methods).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.